Dihydrosafrole

Descripción general

Descripción

Dihydrosafrole is an organic compound with the molecular formula C10H12O2. It is a colorless to pale yellow liquid that is derived from safrole, a naturally occurring compound found in sassafras oil and other essential oils. This compound is known for its sweet, spicy aroma and is used in the fragrance industry. it is also recognized for its potential carcinogenic properties, which have led to restrictions on its use in food and cosmetics .

Métodos De Preparación

Dihydrosafrole can be synthesized through several methods. One common synthetic route involves the hydrogenation of safrole. This process typically uses a catalyst such as palladium on carbon under hydrogen gas at elevated pressures and temperatures. Another method involves the ring closure of catechol followed by Friedel-Crafts acylation and Clemmensen reduction .

Industrial production of this compound often involves the extraction of safrole from sassafras oil, followed by its hydrogenation. This method is preferred due to the high yield and purity of the final product .

Análisis De Reacciones Químicas

Synthetic Preparation Reactions

Dihydrosafrole is primarily synthesized through catalytic hydrogenation or multi-step organic transformations:

Catalytic Hydrogenation of Safrole

-

Reaction : Safrole (C₁₀H₁₀O₂) undergoes hydrogenation using palladium on carbon (Pd/C) under H₂ gas to yield this compound.

Conditions : Elevated pressures (1–5 atm), 50–100°C, 6–12 hours.

Yield : >95% purity ( ).

Friedel-Crafts Acylation Route

-

Reaction : Piperonyl chloride reacts with propionyl chloride in the presence of Lewis acids (e.g., ZnCl₂) to form 3,4-(methylenedioxy)propiophenone, followed by Wolff-Kishner-Huang reduction:

Steps :

| Parameter | Step 1 (Acylation) | Step 2 (Hydrogenation) |

|---|---|---|

| Temperature | 85–100°C | 135°C |

| Catalyst | ZnCl₂ | Raney Ni |

| Solvent | – | H₂O |

| Time | 60–70 min | 6 hr |

Oxidation Reactions

This compound undergoes oxidation to form derivatives with varied applications:

-

Biochemical Oxidation : Metabolized by cytochrome P450 enzymes (e.g., CYP2E1) to 1,2-dihydroxy-4-(1-propyl)benzene, a precursor for toxic intermediates like 1′-hydroxythis compound. This pathway is linked to potential carcinogenicity ( ).

-

Chemical Oxidation : Reacts with oxidizing agents (e.g., KMnO₄) to yield catechol derivatives under acidic conditions.

Reduction Reactions

-

Side-Chain Reduction : Further hydrogenation of this compound’s propyl group produces tetrahydro derivatives, though this is less common industrially.

-

Wolff-Kishner-Huang Reduction : Used in synthesis to deoxygenate ketones to alkanes, critical in multi-step preparations ( ).

Metabolic Pathways

This compound’s metabolism involves enzymatic interactions with implications for toxicity:

Reaction Selectivity and By-Product Control

-

By-Products : Propionic acid (from acylation steps) and minor isomers (e.g., cis-dihydrosafrole).

-

Mitigation :

Comparative Reaction Efficiencies

Data from patent CN106632228B ( ):

| Method | Yield (%) | Selectivity (%) | Catalyst Reusability |

|---|---|---|---|

| Friedel-Crafts + H₂ | 97.5 | 98 | 12 cycles |

| Propionyl Chloride | 84 | 94 | Limited |

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Organic Compounds

Dihydrosafrole is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the production of fragrances and insecticides. Its structural properties allow it to participate in reactions that yield more complex molecules used in these industries.

| Application | Description |

|---|---|

| Fragrance Synthesis | Used in creating aromatic compounds for perfumes. |

| Insecticides | Serves as a precursor for developing insect repellent formulations. |

Catalytic Reactions

Recent advancements have focused on improving the synthesis methods of this compound. For instance, a novel preparation method involves the reaction of piperonyl cyclonene with propionic anhydride under zinc chloride catalysis, yielding high selectivity and environmental sustainability .

Biological Applications

Toxicological Studies

Research has indicated potential toxicological effects associated with this compound. Studies have explored its carcinogenicity and mutagenicity, particularly concerning its metabolism into DNA-reactive metabolites. This raises concerns regarding its safety as a food additive and necessitates further investigation into its biological impact .

Pharmacological Research

This compound has been investigated for its effects on liver enzymes, suggesting a role in drug metabolism. Understanding these interactions can provide insights into how this compound may influence pharmacokinetics and pharmacodynamics in therapeutic contexts.

Medical Applications

Aromatherapy and Alternative Medicine

In alternative medicine, this compound is included among essential oils for its potential therapeutic properties. It is believed to have antiseptic qualities, which could be beneficial in treating infections and enhancing overall health when used appropriately .

| Medical Use | Description |

|---|---|

| Antiseptic | Potential use in treating bacterial infections. |

| Relaxation | Employed in aromatherapy to promote relaxation. |

Industrial Applications

Pesticide Formulations

This compound is integral to the production of piperonyl butoxide, a synergist that enhances the efficacy of various pesticide formulations. Its increasing demand is attributed to the rising usage of pesticides globally .

| Industry | Application |

|---|---|

| Agriculture | Used as a synergist in pesticide formulations. |

| Chemical Industry | Acts as an intermediate in various chemical syntheses. |

Case Study 1: Synthesis Method Improvement

A recent study demonstrated a two-step catalytic hydrogenation process for synthesizing this compound from piperonyl cyclonene and propionic anhydride. This method yielded higher product quality while minimizing environmental impact through recyclable catalysts .

Case Study 2: Toxicological Assessment

A comprehensive toxicological assessment evaluated the mutagenic potential of this compound using standard assays. The findings indicated that while certain concentrations exhibited mutagenic properties, further studies are needed to establish safe usage levels in consumer products .

Mecanismo De Acción

The mechanism of action of dihydrosafrole involves its metabolism by cytochrome P450 enzymes. The oxidation of the allyl side chain by cytochrome P450 transforms this compound into 1-hydroxysafrole. This metabolite can undergo further reactions, such as sulfation, to form reactive intermediates that can bind to DNA and proteins, potentially leading to carcinogenic effects .

Comparación Con Compuestos Similares

Dihydrosafrole is structurally similar to other methylenedioxyphenyl compounds, such as safrole and isosafrole. These compounds share similar aromatic properties and are used in the fragrance and pesticide industries.

Similar Compounds

Actividad Biológica

Dihydrosafrole is a compound derived from safrole, primarily found in the essential oils of various plants. Its biological activity has garnered attention due to its potential therapeutic properties and implications in toxicology. This article explores the biological effects of this compound, focusing on its pharmacological actions, metabolic pathways, and toxicological profiles.

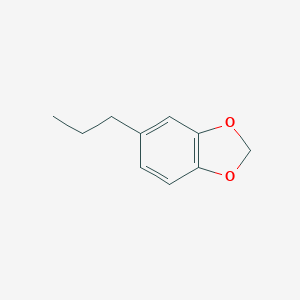

Chemical Structure and Properties

This compound (C10H12O2) is a bicyclic compound characterized by a methylene bridge between two aromatic rings. Its structure allows for various interactions with biological systems, influencing its activity.

Pharmacological Effects

1. Enzyme Interaction

this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Studies indicate that this compound acts as a noncompetitive inhibitor of benzo[a]pyrene hydroxylase and ethoxyresorufin O-deethylase (EROD) activities, suggesting its potential role in modulating drug metabolism and possibly influencing the pharmacokinetics of co-administered drugs .

2. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies indicate significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria. The minimum inhibitory concentrations (MICs) for certain pathogens were reported as follows:

| Pathogen | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 14.2 |

| Enterococcus faecalis | 0.25 |

| Candida albicans | 0.50 |

These findings suggest that this compound may be useful in developing antimicrobial agents .

3. Antioxidant Properties

this compound also exhibits antioxidant activity. In comparative studies using DPPH free radical scavenging assays, this compound demonstrated a notable ability to scavenge free radicals, indicating its potential application in preventing oxidative stress-related diseases .

Toxicological Profile

1. Carcinogenic Potential

The carcinogenic potential of this compound has been evaluated through various animal studies. In one study involving rats, administration of this compound resulted in liver hypertrophy and alterations in liver enzyme activity indicative of potential carcinogenic effects . Long-term exposure studies have suggested that while this compound may induce liver enzyme activities initially, prolonged exposure leads to a decrease in these activities, raising concerns about its long-term safety profile .

2. Metabolic Pathways

this compound is metabolized in the liver, where it undergoes hydroxylation and conjugation processes. The primary urinary metabolites identified include 1,2-dihydroxy-4-allylbenzene and other hydroxylated derivatives . Understanding these metabolic pathways is crucial for assessing the compound's safety and efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound revealed its effectiveness against a range of pathogens responsible for food spoilage and infections. The results indicated that this compound could be integrated into food preservation strategies due to its ability to inhibit bacterial growth without significantly affecting food quality.

Case Study 2: Liver Toxicity Assessment

In an experiment involving chronic exposure to this compound in rats, researchers observed significant changes in liver morphology and function after prolonged administration. The study highlighted the need for careful monitoring of liver health in subjects exposed to this compound over extended periods.

Propiedades

IUPAC Name |

5-propyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-8-4-5-9-10(6-8)12-7-11-9/h4-6H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYEIDJPOUKASEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC2=C(C=C1)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Record name | DIHYDROSAFROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020475 | |

| Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dihydrosafrole is an oily liquid., Liquid, Colorless oily liquid; [HSDB] Colorless to yellow liquid; [MSDSonline] | |

| Record name | DIHYDROSAFROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzodioxole, 5-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihydrosafrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

228 °C | |

| Record name | Dihydrosafrole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with ethanol, ether, acetic acid, benzene, Somewhat soluble in alcohol, Soluble in carbon tetrachloride | |

| Record name | Dihydrosafrole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.065 at 25 °C/25 °C | |

| Record name | Dihydrosafrole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | Dihydrosafrole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4881 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Oily liquid, Colorless liquid, Colorless to yellowish liquid | |

CAS No. |

94-58-6 | |

| Record name | DIHYDROSAFROLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16200 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dihydrosafrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrosafrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dihydrosafrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole, 5-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-(Methylenedioxy)-4-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-propyl-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROSAFROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2ML63PLH7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrosafrole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dihydrosafrole interact with cytochrome P450 enzymes?

A1: this compound can interact with cytochrome P450 enzymes in multiple ways. It can act as a substrate for these enzymes, undergoing metabolic transformations. For instance, it is primarily metabolized to 1,2-dihydroxy-4-(1-propyl)benzene via demethylenation. [] It can also form spectral complexes with specific cytochrome P450 isoforms, such as the stable type III complex with P450b and a 456 nm peak complex with P450c. [] Additionally, this compound can inhibit certain cytochrome P450-mediated reactions, showcasing selectivity in its inhibitory effects. [, ]

Q2: Does this compound affect the metabolism of other compounds?

A2: Yes, this compound can influence the metabolism of other compounds, primarily through its interactions with cytochrome P450 enzymes. For example, it has been observed to inhibit the metabolism of benzo[a]pyrene, particularly its hydroxylation, in both hepatic microsomes and reconstituted systems containing cytochrome P450c. [] This interaction suggests this compound might modulate the biotransformation of other xenobiotics metabolized by these enzymes.

Q3: Can this compound prevent liver damage caused by carbon tetrachloride?

A3: Research suggests that this compound might offer hepatoprotective effects against carbon tetrachloride (CCl4) induced liver damage. [] Studies have shown that pretreating mice with this compound can significantly prevent the rise in plasma transaminase levels and the histochemical changes typically associated with CCl4-induced liver necrosis. [] This protective effect is attributed to this compound's ability to inactivate CYP2E1, the primary enzyme responsible for CCl4 bioactivation. []

Q4: How is this compound metabolized in the body?

A4: In rats, this compound is primarily metabolized via demethylenation, yielding 1,2-dihydroxy-4-(1-propyl) benzene as the main metabolite. This metabolic pathway accounts for approximately 95% of the identified metabolites. [] Other minor metabolic transformations might also occur, but their contribution to overall metabolism is less significant.

Q5: What metabolites of this compound are found in dogs and monkeys?

A5: Studies involving the nasal instillation of this compound in dogs and monkeys have identified several metabolites in their mucus. These include 2-methoxy-4-propyl-phenol, 2-methoxy-4-(2-propenyl)benzene, and 3,4-methylenedioxy-1-(1-hydroxypropyl)benzene. [] The presence of these metabolites indicates the active metabolism of this compound in the nasal cavities of these species.

Q6: Does the route of administration affect this compound metabolism?

A6: The route of administration can potentially influence this compound metabolism. While detailed comparative studies on different routes are limited, research shows that nasal instillation of this compound in dogs and monkeys leads to the presence of specific metabolites in their mucus, and radioactivity was found in their urine and feces. [] This suggests absorption and systemic distribution following nasal administration. Further research is needed to fully elucidate how different routes impact its metabolic fate.

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C10H12O2, and its molecular weight is 164.20 g/mol.

Q8: What are the known toxicological effects of this compound?

A8: this compound has been identified as a potential carcinogen, particularly in the context of forestomach tumor development. Studies have shown that continuous oral administration of this compound to mice led to a significant increase in the incidence of hyperplasia and carcinomas in the forestomach. [] This carcinogenic effect was observed in both sexes of a specific mouse strain and in male mice of another strain, highlighting the potential risks associated with this compound exposure. []

Q9: Is this compound metabolized to any reactive or toxic metabolites?

A9: While this compound itself might not be highly reactive, its metabolic pathway could lead to the formation of reactive metabolites. Further research is needed to fully elucidate the nature and potential toxicity of these metabolites.

Q10: Are there any safety concerns regarding this compound exposure?

A10: Yes, safety concerns exist regarding this compound exposure, primarily due to its potential carcinogenicity. The observed induction of forestomach tumors in mice raises concerns about potential risks to human health. [] It's crucial to handle this compound with caution, following appropriate safety protocols and regulations.

Q11: How is this compound typically synthesized?

A11: this compound can be synthesized from Cinnamomum petrophilum leaf oil via catalytic hydrogenation using Raney Ni W-2 as a catalyst. [, ] This method provides a high yield of this compound (95.6%) without requiring a solvent and can be completed within 2.5 hours at 120°C and 2.0 MPa. []

Q12: What are the analytical methods used to detect and quantify this compound?

A12: Several analytical methods are employed for the detection and quantification of this compound. These include:

- Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), allows for the separation and identification of this compound based on its retention time and mass spectrum. [, ] This method is particularly useful for analyzing complex mixtures containing this compound and its related compounds. []

- High-Performance Liquid Chromatography (HPLC): HPLC provides another effective technique for separating and quantifying this compound in various matrices. It can be coupled with UV detection for sensitive and selective analysis. [, ]

Q13: How is this compound typically used in research?

A13: this compound is frequently employed in research as a tool to investigate the metabolism and inhibition of cytochrome P450 enzymes. [, ] Its interactions with these enzymes provide valuable insights into their structure-function relationships and potential applications in drug metabolism studies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.